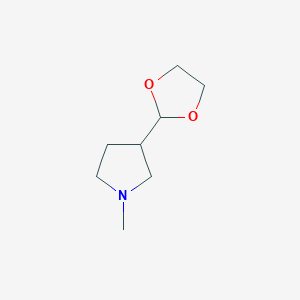

3-(1,3-Dioxolan-2-yl)-1-methylpyrrolidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(1,3-dioxolan-2-yl)-1-methylpyrrolidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-9-3-2-7(6-9)8-10-4-5-11-8/h7-8H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVGPTNYXIQBVKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1)C2OCCO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextual Significance Within Heterocyclic Chemistry

Heterocyclic chemistry forms a cornerstone of modern organic and medicinal chemistry, with nitrogen-containing rings like pyrrolidine (B122466) being integral to the structure of numerous bioactive molecules. The pyrrolidine ring system is a five-membered saturated heterocycle that is a core component of the amino acid proline and is found in a vast array of natural alkaloids and synthetic drugs.

The significance of 3-(1,3-Dioxolan-2-yl)-1-methylpyrrolidine lies in its identity as a protected form of N-methyl-3-pyrrolidinone. The dioxolane group serves as a protecting group for the ketone functionality at the 3-position of the pyrrolidine ring. This protection strategy is crucial in multi-step syntheses, allowing for selective reactions at other positions of the molecule without interference from the otherwise reactive keto group. The stability of the dioxolane (an acetal) to a range of reaction conditions, except for acidic hydrolysis, makes it an effective and widely used protecting group in organic synthesis. Therefore, this compound is a key player in the strategic synthesis of complex pyrrolidine-based structures.

Overview of Structural Features and Foundational Synthetic Utility

The molecular architecture of 3-(1,3-Dioxolan-2-yl)-1-methylpyrrolidine is characterized by the fusion of a pyrrolidine (B122466) ring with a 1,3-dioxolane (B20135) ring. This combination of two heterocyclic systems imparts specific chemical properties and reactivity to the molecule.

Structural Features:

The key structural elements include the saturated five-membered pyrrolidine ring with a methyl group attached to the nitrogen atom, and the five-membered 1,3-dioxolane ring attached at the 3-position of the pyrrolidine. The dioxolane ring itself is formed from a ketone (or aldehyde) and ethylene (B1197577) glycol, resulting in a cyclic acetal (B89532). The presence of two oxygen atoms in the dioxolane ring influences the electronic environment of the neighboring atoms.

Spectroscopic analysis provides valuable insights into the structure of the molecule. While specific data for this exact compound is not extensively published, related structures have been characterized. For instance, in similar dioxolane-containing heterocyclic systems, the protons of the dioxolane ring typically appear as a multiplet in the 1H NMR spectrum. The methyl group on the nitrogen would be expected to show a characteristic singlet signal.

Foundational Synthetic Utility:

The primary synthetic utility of this compound stems from its role as a versatile building block. The protected ketone at the 3-position allows for a variety of chemical transformations to be carried out on the pyrrolidine ring. For example, the nitrogen atom can participate in N-alkylation or N-acylation reactions. The carbon atoms of the pyrrolidine ring can also be functionalized.

A common synthetic route to this compound involves the acetalization of 1-methylpyrrolidin-3-one (B1295487) with ethylene glycol in the presence of an acid catalyst. This straightforward protection step yields the target compound, which can then be used in subsequent reactions.

Once the desired modifications to the molecular scaffold are complete, the dioxolane protecting group can be readily removed by acid-catalyzed hydrolysis, regenerating the ketone at the 3-position. This ketone can then undergo a range of further reactions, such as reduction to an alcohol, reductive amination, or participation in condensation reactions. This strategic protection and deprotection sequence is a fundamental concept in organic synthesis, and this compound is a prime example of its application.

Interactive Data Table: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₈H₁₅NO₂ |

| Molecular Weight | 157.21 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1624261-53-5 |

| SMILES | CN1CCC(C1)C2OCCO2 |

Scope of Academic Research Focus on the Chemical Compound

Regioselective and Stereoselective Synthesis of the Pyrrolidine Core

The pyrrolidine ring is a privileged scaffold found in numerous natural products, pharmaceuticals, and catalysts. rsc.org Its synthesis, particularly with control over stereochemistry at multiple positions, is a significant area of research. The target molecule, this compound, features a key substitution at the 3-position. A common, non-stereoselective synthesis involves the reaction of 3-pyrrolidinone with ethylene (B1197577) glycol to form the dioxolane ring, which acts as a protecting group for the ketone, followed by N-methylation. vulcanchem.com However, advanced stereoselective methods are required to control the chirality of the pyrrolidine core.

Strategies for Diastereoselective Control in Pyrrolidine Annulation

Annulation reactions, which involve the formation of a ring onto a pre-existing molecule, are powerful strategies for constructing the pyrrolidine core. Achieving diastereoselectivity in these processes is crucial for building complex molecules with specific three-dimensional arrangements.

One of the most effective methods for diastereoselective pyrrolidine synthesis is the [3+2] cycloaddition reaction. nih.gov This reaction involves a 3-atom component (the dipole) reacting with a 2-atom component (the dipolarophile) to form a five-membered ring. Azomethine ylides are common 3-atom components for pyrrolidine synthesis. mappingignorance.org The diastereoselectivity of the cycloaddition can be controlled by chiral auxiliaries attached to either the dipole or the dipolarophile, or by the inherent stereochemistry of the reactants.

For instance, highly substituted pyrrolidines can be synthesized via 1,3-dipolar cycloadditions between N-tert-butanesulfinylazadienes and azomethine ylides. nih.govacs.org The chiral sulfinyl group effectively directs the stereochemical outcome of the reaction, leading to high diastereoselectivity. nih.gov Similarly, tunable [3+2] and [4+2] annulations using radical-to-polar mechanisms can provide divergent access to either pyrrolidines or piperidines with high diastereoselectivity, controlled by slight modifications in the reaction conditions. nih.gov

Another approach involves cascade or domino reactions. An organocatalytic asymmetric cascade reaction between N-tosyl aminomethyl enone and trans-α-cyano-α,β-unsaturated ketone has been developed to produce highly substituted pyrrolidines with excellent diastereoselectivity. rsc.org A flexible annulation strategy uniting succinic anhydride (B1165640) and 1,3-azadienes also yields allylic 2-oxopyrrolidines with contiguous stereocenters in a diastereoselective manner. rsc.org

| Reaction Type | Reactants | Catalyst/Conditions | Diastereomeric Ratio (d.r.) | Reference |

|---|---|---|---|---|

| [3+2] Cycloaddition | (S)-N-tert-Butanesulfinylazadiene + Azomethine Ylide | Ag₂CO₃ | >95:5 | nih.govacs.org |

| [3+2] Annulation | Styrene + Allylsulfonamide | NIS (1.1 eq), HFIP, -20 °C | >20:1 | nih.gov |

| Aza-Michael/Aldol (B89426) Domino | α-Ketoamide + α,β-Unsaturated Aldehyde | Diphenylprolinol Silyl (B83357) Ether | >20:1 | researchgate.net |

| Azadiene-Anhydride Annulation | 1,3-Azadiene + Succinic Anhydride | Toluene, 110 °C | up to >20:1 | rsc.org |

Enantioselective Approaches to this compound

Creating a specific enantiomer of a chiral molecule is paramount in pharmaceutical chemistry. Enantioselective synthesis of 3-substituted pyrrolidines like the target compound can be achieved through several powerful strategies, including the use of chiral auxiliaries, organocatalysis, and metal-catalyzed transformations. mappingignorance.org

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical course of a reaction. acs.org After the desired stereocenter is set, the auxiliary is removed and can often be recovered. This method is highly reliable and predictable.

For the synthesis of chiral 3-substituted pyrrolidines, N-tert-butanesulfinyl imines have proven to be highly versatile chiral auxiliaries. nih.gov The sulfinyl group is strongly electron-withdrawing and sterically directs nucleophilic additions to the imine, leading to high diastereomeric excess. nih.gov This has been effectively applied in [3+2] cycloadditions with azomethine ylides to produce densely substituted pyrrolidines. nih.govacs.org Another widely used chiral auxiliary is (+)-pseudoephedrine, which can be used to synthesize 3-substituted pyrrolidines via conjugate addition reactions. acs.org

| Chiral Auxiliary | Reaction Type | Key Features | Reference |

|---|---|---|---|

| N-tert-Butanesulfinylimine | [3+2] Cycloaddition | Acts as an effective electron-withdrawing group, allowing for high diastereoselectivity. The (S)-sulfinyl group induces a (2S,3R,4S,5R) configuration. | nih.gov |

| Pseudoephedrine | Conjugate Addition | Used in the enantioselective synthesis of 3-substituted pyrrolidines. | acs.org |

| Oxazolidinones (Evans Auxiliaries) | Alkylation, Aldol Reactions | Widely used for controlling stereochemistry in a variety of bond-forming reactions, with products that are precursors to chiral pyrrolidines. | acs.org |

In recent decades, catalytic asymmetric reactions have become the preferred method for generating enantiomerically pure compounds due to their efficiency and atom economy.

Organocatalysis , which uses small, chiral organic molecules as catalysts, has emerged as a powerful tool. rsc.orgrsc.org For pyrrolidine synthesis, catalysts derived from natural amino acids (like proline) and Cinchona alkaloids are common. rsc.orgmappingignorance.org For example, a bifunctional amino-squaramide catalyst derived from cinchonidine (B190817) has been used in a cascade reaction to synthesize pyrrolidines with a quaternary stereocenter at the 3-position with high enantioselectivity (up to 99% ee). rsc.orgnih.gov Prolinol silyl ethers are effective catalysts for domino reactions that form highly substituted pyrrolidin-2-ones, which are precursors to the desired pyrrolidines. researchgate.net

Metal-catalyzed transformations often employ a chiral ligand coordinated to a metal center to create a chiral environment that directs the reaction's stereochemical outcome. Catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is a straightforward approach, with Cu(I) and Ag(I) complexes being particularly effective. mappingignorance.org A chiral bis(imidazolidine)pyridine-Cu complex has been shown to catalyze the asymmetric [3+2] cycloaddition to give pyrrolidine products in a highly enantioselective manner. nih.gov Other metals have also been used effectively; for instance, an iridium-catalyzed reductive generation of azomethine ylides allows for their use in [3+2] cycloadditions to form complex pyrrolidines. acs.org Palladium-catalyzed hydroarylation of N-alkyl pyrrolines offers a direct route to 3-aryl pyrrolidines. researchgate.net

| Catalysis Type | Catalyst System | Reaction Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Organocatalysis | Cinchonidine-derived amino-squaramide | Double Michael Cascade | up to 99% | rsc.org |

| Organocatalysis | Diphenylprolinol Silyl Ether | Aza-Michael/Aldol Domino | 60-96% | researchgate.net |

| Metal Catalysis | (R)-BINOL·SnCl₄ | Formal [3+2] Cycloaddition | up to 86% | caltech.edu |

| Metal Catalysis | Chiral Bis(imidazolidine)pyridine-Cu Complex | [3+2] Cycloaddition | High enantioselectivity | nih.gov |

| Metal Catalysis | Vaska's Complex (Iridium) | Reductive [3+2] Cycloaddition | Not specified (focus on scope) | acs.org |

Novel Cyclization Reactions for Pyrrolidine Ring Formation

Beyond traditional cycloadditions, novel cyclization strategies continue to be developed to access the pyrrolidine scaffold, often involving radical intermediates.

Radical reactions offer unique reactivity that is often complementary to ionic pathways. A powerful modern strategy involves a sequence where a radical addition initiates a cascade that terminates in an ionic cyclization, or where a radical cyclization is followed by a polar trapping step. This radical-to-polar crossover allows for the construction of complex N-heterocycles from simple olefins. nih.gov

For example, an intermolecular radical addition of an N-centered radical to an alkene can be followed by a polar cyclization onto an internal electrophile to forge the pyrrolidine ring. nih.gov A key advantage of radical cyclizations is their tolerance of a wide range of functional groups. nsf.gov Iminyl radical cyclizations, in particular, are an important method for synthesizing pyrrolines, which can then be reduced to the corresponding pyrrolidines. nsf.gov The cyclization of N-substituted diallylamines during the radical addition of perfluoroalkyl iodides is another example of a tandem radical addition/cyclization process that yields 3-substituted pyrrolidines. acs.org

1,3-Dipolar Cycloaddition Reactions utilizing Azomethine Ylides

The 1,3-dipolar cycloaddition of azomethine ylides stands as a powerful and highly versatile method for the stereoselective synthesis of the pyrrolidine ring. rsc.orgnih.gov This reaction allows for the creation of multiple stereocenters in a single, efficient step. nih.gov Azomethine ylides, typically generated in situ, react with a variety of dipolarophiles to construct the five-membered heterocyclic core. nih.govnih.gov

The versatility of this reaction is demonstrated by its ability to produce a wide array of substituted pyrrolidines with high regio- and diastereoselectivity. acs.orgtandfonline.comrsc.org The use of chiral catalysts, particularly metal-ligand complexes, has enabled the development of highly enantioselective versions of this cycloaddition, providing access to optically active pyrrolidine derivatives. rsc.orgnih.gov For the synthesis of a molecule like this compound, an azomethine ylide generated from N-methylglycine or its ester could react with a suitable dipolarophile, such as an acrylate (B77674) or vinyl ketone bearing a protected aldehyde functionality, which can later be converted to the dioxolane. The reaction between an in situ generated azomethine ylide from isatin (B1672199) and N-methylglycine with various electron-deficient olefins has been shown to produce spiro-pyrrolidines with high efficiency. nih.gov

| Azomethine Ylide Precursor | Dipolarophile | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Isatin and N-methylglycine | (E)-2-(benzo[d]thiazol-2-yl)-3-(aryl)acrylonitrile | Ethanol, reflux | Spirooxindole-pyrrolidine-benzothiazole hybrids | nih.gov |

| Arylidine glycine (B1666218) imines | Chiral acrylamides | AgOAc | Highly substituted pyrrolidines | tandfonline.com |

| N-tert-butanesulfinyl imine and glycine α-imino ester | 1-Azadienes | Ag2CO3 | Densely substituted proline derivatives | acs.org |

| Polycyclic aromatic amines and paraformaldehyde | Imidoyl chlorides | Cesium fluoride | π-extended imidazolium (B1220033) salts | rsc.org |

Nitro-Mannich Reaction Derived Pyrrolidinone Synthesis

The nitro-Mannich reaction, or aza-Henry reaction, provides a powerful route to β-nitroamines, which are versatile intermediates in the synthesis of nitrogen-containing heterocycles. nih.gov This reaction involves the addition of a nitroalkane to an imine. nih.gov For the construction of a pyrrolidinone scaffold, a cascade reaction involving a nitro-Mannich reaction followed by lactamization has been developed. nih.gov This approach allows for the highly diastereoselective synthesis of substituted pyrrolidin-2-ones. nih.gov

In a typical sequence, a three-component reaction between an aldehyde, an amine, and a nitroalkane derivative like methyl 3-nitropropanoate (B1233125) can directly yield a pyrrolidinone. nih.gov The reaction is often facilitated by the use of electron-withdrawing groups on the imine nitrogen. nih.gov The resulting pyrrolidinone can then be further functionalized. For the synthesis of the target molecule, a suitably substituted pyrrolidinone would be generated, which could then undergo reduction of the lactam and the nitro group, followed by N-methylation and conversion of the remaining functional group to the dioxolane. A one-pot nitro-Mannich/hydroamination cascade has also been reported for the synthesis of substituted pyrrolidines. rsc.org

Intramolecular Cyclization Strategies for N-Methylpyrrolidine Scaffold Construction

Intramolecular cyclization reactions are fundamental to the synthesis of cyclic compounds, including the N-methylpyrrolidine scaffold. A variety of linear precursors can be designed to undergo ring closure to form the desired five-membered ring. One common strategy involves the intramolecular attack of an amine onto a suitable electrophilic center, such as a carboxylic acid derivative, to form the amide bond of a pyrrolidone, which can then be reduced to the corresponding pyrrolidine. dntb.gov.ua

For the specific synthesis of N-methylpyrrolidone, a one-pot cyclization and methylation of γ-aminobutyric acid (GABA) has been demonstrated. rsc.orgresearchgate.net This process involves the cyclization of GABA to 2-pyrrolidone, which is then methylated in the same pot using methanol (B129727) as the methylating agent. rsc.orgresearchgate.net To apply this to the target molecule, a substituted GABA derivative would be required. Another approach is the domino aza-Michael addition/intramolecular SN2 sequence, which has been used to synthesize spirobarbiturate-3-pyrrolidinones. rsc.org This demonstrates the potential for creating complex pyrrolidine structures through intramolecular cyclization cascades.

Dioxolane Moiety Formation and Manipulation in Complex Synthesis

The 1,3-dioxolane (B20135) ring serves as a common protecting group for 1,2-diols, aldehydes, and ketones in organic synthesis. nih.govorganic-chemistry.org Its formation and manipulation are critical steps in the synthesis of complex molecules containing these functional groups.

Stereoselective Formation of 1,3-Dioxolanes

The stereoselective formation of 1,3-dioxolanes is crucial when dealing with chiral substrates to avoid the formation of diastereomeric mixtures. One method to achieve this is through a three-component assembly involving an alkene, a carboxylic acid, and a silyl enol ether, mediated by a hypervalent iodine(III) reagent. nih.gov This reaction proceeds through the stereospecific generation of a 1,3-dioxolan-2-yl cation, which is then trapped stereoselectively. nih.gov

Alternatively, the reaction of aldehydes or ketones with 1,2-diols in the presence of an acid catalyst is a standard method for dioxolane formation. nih.govncert.nic.in The use of chiral diols allows for the synthesis of enantiomerically pure 1,3-dioxolanes. nih.gov For instance, the reaction of salicylaldehyde (B1680747) with various commercially available chiral diols using Montmorillonite K10 as a catalyst has been shown to produce chiral 1,3-dioxolanes in good yields. nih.gov

| Reactants | Reagent/Catalyst | Key Intermediate/Mechanism | Outcome | Reference |

|---|---|---|---|---|

| Alkene, Carboxylic Acid, Silyl Enol Ether | Hypervalent Iodine(III) | 1,3-Dioxolan-2-yl cation | Stereoselective formation of substituted 1,3-dioxolanes | nih.gov |

| Aldehyde/Ketone, Chiral 1,2-Diol | Acid Catalyst (e.g., Mont K10) | Acetal (B89532)/Ketal formation | Enantiomerically pure 1,3-dioxolanes | nih.gov |

| Glycerol, Aldehyde | - | Acetalization | Mixture of cis/trans-dioxolanes and dioxanes | thieme-connect.com |

Oxidative Dioxidation Approaches for Acetal Introduction

Oxidative methods provide an alternative pathway for the introduction of the acetal functionality. Oxidative difunctionalization of alkenes using hypervalent iodine reagents can lead to the formation of heterocyclic compounds, including dioxolanes. nih.gov In these reactions, two nucleophiles are added across the carbon-carbon double bond. nih.gov If a bidentate nucleophile is used, a heterocyclic product is formed. nih.gov

Another relevant transformation is the oxidative esterification of aldehydes, which can proceed through a dialkyl acetal intermediate. researchgate.net A simple and efficient one-pot procedure has been developed to synthesize various aryl carboxylic esters directly from aryl aldehydes using hydrogen peroxide without a catalyst, where the formation of a dialkyl acetal is a key step. researchgate.net This suggests that under oxidative conditions, an aldehyde can be converted to a protected form like a dioxolane.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound, several aspects of green chemistry can be considered.

The synthesis of N-methylpyrrolidone (NMP), a structurally related compound, from bio-based γ-aminobutyric acid (GABA) is a prime example of utilizing renewable feedstocks. rsc.orgresearchgate.net This one-pot cyclization and methylation process offers a more sustainable alternative to fossil fuel-based production. rsc.orgresearchgate.net Furthermore, 1,3-dioxolane compounds themselves are being explored as bio-based reaction media. rsc.org For instance, 5-methyl-1,3-dioxolane-4-one, derived from lactic acid and formaldehyde, has been proposed as a green solvent. rsc.org

The use of catalytic methods, such as the 1,3-dipolar cycloadditions and nitro-Mannich reactions discussed earlier, aligns with green chemistry principles by reducing the amount of waste generated compared to stoichiometric reactions. rsc.orgnih.gov Additionally, developing one-pot cascade reactions minimizes the need for intermediate workup and purification steps, saving solvents and energy. rsc.org The use of environmentally benign oxidants like hydrogen peroxide in the formation of the dioxolane moiety is another green approach. researchgate.net

Reactivity Profiles of the Pyrrolidine Nitrogen Atom (e.g., Alkylation, Acylation)

The nitrogen atom in the 1-methylpyrrolidine (B122478) ring is a tertiary amine, which defines its characteristic nucleophilic and basic properties. This reactivity allows for a range of chemical transformations at the nitrogen center.

Alkylation: The lone pair of electrons on the nitrogen atom makes it susceptible to alkylation by electrophiles such as alkyl halides. This reaction leads to the formation of a quaternary ammonium (B1175870) salt, a process known as quaternization. For instance, reaction with methyl iodide would yield the corresponding iodomethylate salt. sigmaaldrich.com This transformation is significant as it introduces a permanent positive charge, altering the molecule's solubility and biological interaction profile. sigmaaldrich.com In related systems, such as 1-(3-chloropropyl)pyrrolidine (B1588886), the pyrrolidine nitrogen can act as an intramolecular nucleophile, displacing a leaving group on an attached alkyl chain to form a strained, highly reactive azetidinium ion intermediate, which is a potent alkylating agent itself. figshare.com

Acylation: While tertiary amines are not directly acylated in the same manner as primary or secondary amines (which possess an N-H bond), they can act as catalysts in acylation reactions. Direct reaction with acylating agents under forcing conditions or via demethylation to a secondary amine would be required to form an amide bond at the nitrogen.

Transformations Involving the 1,3-Dioxolane Acetal Functionality

The 1,3-dioxolane group is a protective moiety for a carbonyl group, in this case, an aldehyde. Its stability and selective removal are crucial for the synthetic utility of the parent molecule.

The 1,3-dioxolane ring is generally stable under neutral and basic conditions, as well as to many nucleophiles and some oxidizing agents. organic-chemistry.org This stability allows for chemical modifications at other parts of the molecule without affecting the acetal. However, the primary transformation of the dioxolane is its cleavage, or deprotection, to reveal the parent carbonyl group. This is most commonly achieved under acidic conditions.

Deprotection typically proceeds via acid-catalyzed hydrolysis. organic-chemistry.org The presence of water is often required, and the reaction can be driven by using a large excess of an aqueous acid or by performing the reaction in a wet solvent. organic-chemistry.org A variety of acid catalysts can be employed, ranging from Brønsted acids like toluenesulfonic acid to Lewis acids. organic-chemistry.org The choice of catalyst and conditions can allow for chemoselective deprotection in complex molecules. For example, using HCl gas in an anhydrous solvent like ethyl acetate (B1210297) can deprotect other acid-labile groups while leaving the dioxolane intact, as the absence of a nucleophile like water prevents acetal cleavage. researchgate.net Conversely, microwave-assisted hydrolysis in water, catalyzed by agents like calixarenes, has been shown to be an efficient and rapid method for deprotecting resistant ketals. scielo.br

An alternative strategy is reductive deprotection, which can be achieved using reagents like nickel boride, generated in situ from nickel chloride and sodium borohydride. rsc.org This method can chemoselectively yield the corresponding aldehyde or, under different conditions, reduce it further to an alcohol in a one-pot process. rsc.org

Table 1: Selected Deprotection Reagents for 1,3-Dioxolanes

| Reagent/System | Conditions | Notes | Source(s) |

|---|---|---|---|

| Aqueous Acid (e.g., HCl, H₂SO₄) | Hydrolysis in wet solvents | Standard, common method. | organic-chemistry.org |

| Sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄) | Catalytic amount in water, 30 °C | Fast and efficient under mild conditions. | wikipedia.org |

| Cerium(III) triflate | Catalytic amount in wet nitromethane, RT | High yield and selectivity at near-neutral pH. | organic-chemistry.org |

| Iodine | Catalytic amount | Neutral conditions, rapid reaction. | organic-chemistry.org |

| Nickel Boride (NiCl₂/NaBH₄) | Methanol | Allows for either deprotection to the aldehyde or concomitant reduction to the alcohol. | rsc.org |

| Microwave + Calix[n]arene catalyst | Water, high temperature (e.g., 160 °C) | Rapid hydrolysis, suitable for resistant substrates. | scielo.br |

Beyond its role as a protecting group, the 1,3-dioxolane ring can participate in radical reactions. Specifically, the C-H bond at the 2-position (the carbon atom between the two oxygens) is susceptible to hydrogen atom abstraction to form a 1,3-dioxolan-2-yl radical. This radical intermediate is relatively stable and can be engaged in carbon-carbon bond-forming reactions.

A notable example is the thiol-promoted, metal-free addition of 1,3-dioxolane to imines. organic-chemistry.org This reaction proceeds via a radical chain mechanism where a thiol initiator, in the presence of atmospheric oxygen, generates a thiyl radical. organic-chemistry.org The thiyl radical then abstracts a hydrogen atom from the C2 position of the dioxolane ring, forming the key 1,3-dioxolan-2-yl radical. This nucleophilic radical adds to the electrophilic carbon of the imine, and the resulting α-amino radical propagates the chain by abstracting a hydrogen from the thiol, thus forming the protected α-amino aldehyde product and regenerating the thiyl radical. organic-chemistry.org Such radical processes are advantageous as they often proceed under neutral conditions and can be highly selective, tolerating a variety of other functional groups, including the amine present in the pyrrolidine ring. nih.gov

Functional Group Interconversions and Derivatization within the Framework

The structure of this compound allows for various functional group interconversions and derivatizations, transforming it into a range of other useful compounds.

The most fundamental interconversion is the deprotection of the dioxolane group to unmask the aldehyde functionality, yielding 1-methylpyrrolidine-3-carbaldehyde. This aldehyde is a versatile intermediate that can undergo numerous subsequent reactions:

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid (1-methylpyrrolidine-3-carboxylic acid) using standard oxidizing agents.

Reduction: Reduction of the aldehyde, for example with sodium borohydride, would yield the primary alcohol, (1-methyl-pyrrolidin-3-yl)methanol.

Reductive Amination: The aldehyde can react with primary or secondary amines in the presence of a reducing agent to form new C-N bonds, expanding the molecular framework.

Wittig Reaction: Reaction with phosphorus ylides can convert the aldehyde group into an alkene.

Derivatization refers to the chemical modification of a compound to produce a new compound with properties that are better suited for a specific purpose, such as analytical detection. nih.gov For this compound or its transformation products, several derivatization strategies are possible:

Quaternization of Nitrogen: As mentioned in section 3.1, alkylation of the pyrrolidine nitrogen creates a permanently charged derivative, which can enhance its detection by mass spectrometry. nih.gov

Derivatization of the Aldehyde: The deprotected aldehyde can be reacted with various derivatizing agents, such as those containing fluorescent tags or groups that improve chromatographic behavior for GC-MS or LC-MS analysis. cabidigitallibrary.orgresearchgate.net

Derivatization of the Diol: If the dioxolane is hydrolyzed under conditions that also open the ring to form a diol, the hydroxyl groups can be derivatized. Reagents targeting hydroxyl groups, such as isonicotinoyl chloride or silylating agents, are commonly used to improve ionization efficiency and chromatographic separation. nih.govnih.gov

Mechanistic Investigations of Key Chemical Transformations

Understanding the reaction mechanisms is fundamental to controlling the outcomes of the chemical transformations involving this compound.

Mechanism of Acid-Catalyzed Deprotection: The hydrolysis of the 1,3-dioxolane acetal is a well-established mechanism. organic-chemistry.org

Protonation: A lone pair on one of the dioxolane oxygen atoms is protonated by an acid catalyst.

Ring Opening: The protonated ether bond cleaves, and the ring opens to form a resonance-stabilized oxocarbenium ion intermediate. This is typically the rate-determining step.

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the electrophilic carbocation.

Deprotonation: The resulting protonated hemiacetal is deprotonated by a base (e.g., water or the conjugate base of the acid catalyst).

Second Protonation and Elimination: The hydroxyl group of the hemiacetal is protonated, turning it into a good leaving group (water). The C-O bond cleaves, and the lone pair from the remaining oxygen forms a pi bond, releasing ethylene glycol and the protonated aldehyde.

Final Deprotonation: The protonated aldehyde is deprotonated to yield the final aldehyde product and regenerate the acid catalyst.

Mechanism of Radical Addition to Imines: The thiol-promoted addition of the dioxolane ring to an imine follows a radical chain mechanism. organic-chemistry.org

Initiation: A radical initiator (often trace oxygen reacting with the thiol) generates a thiyl radical (RS•).

Propagation (Step A): The thiyl radical abstracts a hydrogen atom from the C2 position of the this compound, forming the stabilized 1,3-dioxolan-2-yl radical and RSH.

Propagation (Step B): The nucleophilic dioxolanyl radical adds to the electrophilic carbon of the imine double bond, generating a new C-C bond and an α-amino radical intermediate.

Propagation (Step C): The α-amino radical abstracts a hydrogen atom from the thiol (RSH), yielding the final protected α-amino aldehyde product and regenerating the thiyl radical (RS•), which continues the chain.

Termination: The reaction ceases when two radical species combine.

Mechanism of Pyrrolidine Alkylation via Azetidinium Ion: While not a reaction of the title compound itself, mechanistic studies on the closely related 1-(3-chloropropyl)pyrrolidine reveal a key pathway for alkylation. figshare.com The pyrrolidine nitrogen displaces the chloride on the propyl chain via an intramolecular S_N2 reaction. figshare.com This forms a strained four-membered azetidinium spirocycle, which is a highly electrophilic and potent alkylating agent. figshare.com This intermediate then readily reacts with nucleophiles. This mechanism highlights the potential for the pyrrolidine nitrogen to participate in complex intramolecular pathways.

Stereochemical Analysis and Control in 3 1,3 Dioxolan 2 Yl 1 Methylpyrrolidine Chemistry

Chiral Pool Synthesis and Precursor Derivation for Stereodefined Analogs

Chiral pool synthesis is a powerful strategy that utilizes readily available, enantiomerically pure natural products as starting materials to synthesize more complex chiral molecules. nih.govresearchgate.netmdpi.com This approach is particularly valuable for constructing the stereochemically defined pyrrolidine (B122466) ring found in analogs of 3-(1,3-Dioxolan-2-yl)-1-methylpyrrolidine. Natural α-amino acids, such as aspartic acid and serine, serve as common and versatile chiral precursors. mdpi.comnih.gov

For instance, (R)- and (S)-aspartic acid can be employed to synthesize the corresponding enantiomers of 3-pyrrolidinylisoxazoles, which share the core pyrrolidine structure. nih.gov Similarly, D-serine has been utilized as a starting material for the synthesis of complex molecules containing a pyrrolidine moiety. mdpi.com The inherent chirality of these starting materials is transferred through a series of chemical transformations to the final product, thereby establishing the desired absolute stereochemistry at one or more chiral centers.

The synthesis of diastereomeric and enantiomeric isomers of related compounds, such as 1-methyl-2-(2-methyl-1,3-dioxolan-4-yl)pyrrolidine, has been achieved, resulting in four of the eight possible stereoisomers. nih.govsigmaaldrich.com The determination of the relative and absolute configurations of these synthesized compounds was accomplished using NMR spectroscopy and X-ray crystallography. nih.govsigmaaldrich.com

The following table provides examples of chiral precursors from the chiral pool used in the synthesis of pyrrolidine-containing compounds.

| Chiral Precursor | Resulting Moiety/Compound | Reference |

| (R)-Aspartic Acid | (R)-3-Pyrrolidinylisoxazoles | nih.gov |

| (S)-Aspartic Acid | (S)-3-Pyrrolidinylisoxazoles | nih.gov |

| D-Serine | Cyclopropane precursor for (-)-α-kainic acid | mdpi.com |

| L-Tryptophan | Hexahydropyrrolo[2,3-b]indole | mdpi.com |

Asymmetric Induction and Diastereocontrol Strategies in Pyrrolidine Synthesis

Beyond the chiral pool approach, asymmetric induction and diastereocontrol strategies are essential for creating stereocenters with high selectivity during the synthesis of the pyrrolidine ring and its analogs. These methods can involve the use of chiral catalysts, auxiliaries, or reagents to influence the stereochemical outcome of a reaction.

A prominent strategy for the asymmetric synthesis of pyrrolidines is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. rsc.org This method offers a high degree of versatility in accessing various stereochemical patterns in the resulting pyrrolidine ring. rsc.org By carefully selecting the catalyst and reaction conditions, it is possible to achieve stereodivergent synthesis, where different stereoisomers can be obtained from the same starting materials. rsc.org

In the context of forming the dioxolane ring, organocatalytic formal [3+2] cycloaddition reactions have been developed for the asymmetric synthesis of 1,3-dioxolanes. nih.gov These reactions can utilize cinchona-alkaloid-thiourea-based bifunctional organocatalysts to proceed with high enantioselectivity. nih.gov

Furthermore, substrate-controlled asymmetric induction is a powerful technique where an existing chiral center in the substrate directs the formation of a new stereocenter. rsc.org This is particularly relevant in aldol (B89426) additions, where the stereochemistry of a β-siloxy aldehyde can control the formation of syn or anti aldol adducts with excellent diastereocontrol. rsc.org Such strategies can be envisioned for elaborating side chains on the pyrrolidine or dioxolane rings of the target molecule.

The following table summarizes some asymmetric strategies applicable to the synthesis of pyrrolidine and dioxolane structures.

| Asymmetric Strategy | Target Ring/Structure | Key Features | Reference |

| Catalytic Asymmetric 1,3-Dipolar Cycloaddition | Pyrrolidine Ring | High versatility, stereodivergent potential | rsc.org |

| Organocatalytic Formal [3+2] Cycloaddition | 1,3-Dioxolane (B20135) Ring | Use of bifunctional organocatalysts | nih.gov |

| Substrate-Controlled Aldol Addition | Side Chain Elaboration | High diastereocontrol (syn/anti) | rsc.org |

Enantiomeric Purity and Enantiomeric Excess Determination Methodologies

Ensuring the stereochemical integrity of synthesized compounds is critical. The enantiomeric purity, often expressed as enantiomeric excess (ee), is a measure of the degree to which one enantiomer is present in excess of the other. Several analytical techniques are employed to determine the enantiomeric excess of chiral compounds like this compound and its analogs.

Chiral High-Performance Liquid Chromatography (HPLC) is a primary and widely used method for determining the enantiomeric excess of chiral compounds. nih.gov This technique utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation and allowing for their quantification.

In addition to chiral HPLC, other analytical methods are instrumental in the stereochemical analysis of these molecules. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly with the use of chiral shift reagents or by derivatizing the analyte with a chiral auxiliary, can be used to distinguish between enantiomers. nih.govsigmaaldrich.com X-ray crystallography provides unambiguous determination of the absolute and relative stereochemistry of crystalline compounds. nih.govsigmaaldrich.com

The following table outlines common methodologies for determining enantiomeric purity.

| Methodology | Principle | Application | Reference |

| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction with a chiral stationary phase | Separation and quantification of enantiomers | nih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Use of chiral shift reagents or derivatizing agents | Distinguishing enantiomeric signals | nih.govsigmaaldrich.com |

| X-ray Crystallography | Diffraction of X-rays by a single crystal | Unambiguous determination of absolute and relative stereochemistry | nih.govsigmaaldrich.com |

Influence of Stereochemistry on Reaction Pathways and Outcomes

The stereochemistry of the starting materials and intermediates can significantly influence the pathways and outcomes of subsequent chemical reactions. In the synthesis of complex molecules, the pre-existing stereocenters can direct the stereochemistry of newly formed chiral centers, a phenomenon known as diastereoselective induction.

For example, in the synthesis of complex natural products, the stereochemistry of a chiral pool-derived starting material can dictate the facial selectivity of subsequent reactions, leading to the formation of a specific diastereomer. mdpi.com Similarly, in catalytic reactions, the chirality of the catalyst interacts with the substrate to favor the formation of one enantiomer over the other.

The construction of libraries of stereochemically diverse isomers is a strategy used to explore the impact of stereochemistry on biological activity. nih.gov This involves synthetic routes that allow for the diversification of stereocenters at various stages. For instance, non-regioselective or non-selective reactions can be employed to generate a mixture of isomers, which are then separated and characterized. nih.gov This approach highlights the importance of developing synthetic methods that can access a wide range of stereoisomers to fully investigate structure-activity relationships.

Computational and Theoretical Chemistry Studies of 3 1,3 Dioxolan 2 Yl 1 Methylpyrrolidine

Conformational Analysis of Pyrrolidine (B122466) and 1,3-Dioxolane (B20135) Moieties

Density Functional Theory (DFT) Investigations of Preferred Conformations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the geometries and relative stabilities of molecular conformers. researchgate.net For molecules like 3-(1,3-Dioxolan-2-yl)-1-methylpyrrolidine, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G*), can accurately model the subtle energetic landscape.

Studies on substituted pyrrolidines and dioxolanes reveal that the lowest energy conformations for five-membered rings are typically non-planar, existing as either "envelope" (E), where four atoms are coplanar, or "twist" (T), where no more than two atoms are in the same plane. rsc.orgcapes.gov.br In the case of the subject compound, the relative orientation of the bulky dioxolane substituent on the pyrrolidine ring and the N-methyl group are critical in determining the most stable conformer. For instance, a crystal structure of a related compound, 3-(1,3-Dioxolan-2-yl)-6,7-dimethoxyquinoline, showed the 1,3-dioxolane ring adopting an envelope conformation in the solid state. researchgate.net DFT calculations allow for the systematic evaluation of all possible combinations of ring puckering to identify the global minimum energy structure. mdpi.com

Table 1: Illustrative Relative Energies of this compound Conformers Calculated by DFT This table presents hypothetical but representative data based on typical computational results for substituted five-membered heterocyclic rings.

| Conformer ID | Pyrrolidine Conformation | 1,3-Dioxolane Conformation | Relative Gibbs Free Energy (kcal/mol) |

| A | C2-endo (Twist) | Envelope | 0.00 |

| B | C3-exo (Twist) | Twist | 0.78 |

| C | N-exo (Envelope) | Envelope | 1.35 |

| D | C2-endo (Twist) | Twist | 1.90 |

Pseudorotational Pathways and Energy Landscapes of the Rings

The interconversion between the various envelope and twist conformations of a five-membered ring does not occur randomly. Instead, it follows a low-energy path known as a pseudorotational pathway. nih.gov This motion involves a continuous, wave-like puckering of the ring atoms that allows the molecule to transition between conformers without passing through a high-energy planar state.

Computational methods can map the entire energy landscape of this process. nih.govresearchgate.net For an unsubstituted pyrrolidine ring, the barrier to pseudorotation is very low, on the order of 2-4 kcal/mol, indicating high flexibility at room temperature. rsc.orgnih.gov Substituents, however, create preferential conformations and increase the barriers along the pathway. rsc.org The energy landscape for this compound would feature distinct energy minima corresponding to stable conformers, connected by transition states that represent the energy cost of moving from one conformation to another along the pseudorotational coordinate.

Reaction Mechanism Elucidation using Computational Methods

Computational chemistry provides a virtual laboratory to explore the detailed mechanisms of chemical reactions. By modeling the entire reaction coordinate, from reactants to products, including high-energy transition states and intermediates, researchers can gain a fundamental understanding of reaction feasibility, rates, and selectivity. acs.orgacs.org

Transition State Analysis and Energy Barrier Calculations

The transition state (TS) is the highest energy point on the minimum energy path between reactants and products, and its structure and energy determine the kinetics of a reaction. Locating this fleeting structure experimentally is extremely difficult, making computational analysis the primary method for its characterization. Using DFT, the geometry of a transition state can be optimized, and its energy calculated. The difference in energy between the reactants and the transition state defines the activation energy barrier (ΔG‡). A lower barrier corresponds to a faster reaction. For reactions involving this compound, such as the hydrolysis of the dioxolane acetal (B89532) or reactions at the pyrrolidine nitrogen, calculating the energy barriers for proposed pathways can confirm or refute mechanistic hypotheses.

Prediction of Regio- and Stereoselectivity in Chemical Reactions

When a reaction can produce multiple isomers (regioisomers or stereoisomers), computational chemistry can be a powerful predictive tool. rsc.org This is particularly relevant for chiral molecules like this compound. By calculating the activation energy barriers for all possible competing pathways, the kinetically favored product can be identified. The pathway with the lowest energy barrier will be the dominant one, leading to the major product. This approach has been successfully used to explain and predict the high diastereoselectivity observed in many syntheses of substituted pyrrolidines. acs.orgnih.govnih.gov For example, in a cycloaddition reaction, DFT calculations can model the approach of the reactants from different faces, and the calculated energy difference between the corresponding transition states (e.g., TS-endo vs. TS-exo) can predict the stereochemical outcome with high accuracy. acs.org

Electronic Structure and Bonding Analysis (e.g., Natural Bond Orbital (NBO) Analysis)

To gain a deeper insight into the bonding and electronic distribution within the molecule, Natural Bond Orbital (NBO) analysis is frequently employed. mdpi.com NBO theory translates the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive, localized picture of chemical bonds, lone pairs, and atomic charges.

For this compound, NBO analysis can quantify several key electronic features:

Atomic Charges: It provides a chemically intuitive picture of charge distribution, identifying electrophilic and nucleophilic sites. The nitrogen and two oxygen atoms are expected to be the most electron-rich centers.

Hybridization: It describes the hybridization of each atom's orbitals, confirming the expected sp³ character of the ring atoms.

Hyperconjugative Interactions: NBO analysis can identify and quantify stabilizing interactions between filled (donor) and empty (acceptor) orbitals. For example, it can reveal the energetic significance of the interaction between an oxygen lone pair (donor) and an adjacent anti-bonding C-C or C-O orbital (acceptor), which can influence conformational stability.

Table 2: Illustrative Natural Bond Orbital (NBO) Analysis Data for a Stable Conformer of this compound This table presents hypothetical but representative data based on typical computational results for similar N,O-heterocyclic compounds.

| Atom | Natural Atomic Charge (e) | NBO Hybridization |

| Pyrrolidine N1 | -0.48 | sp³.⁰² |

| Pyrrolidine C3 | +0.15 | sp³.⁰⁰ |

| Dioxolane O | -0.55 | sp².³⁸ |

| Dioxolane O | -0.56 | sp².³⁷ |

| N-Methyl C | -0.21 | sp³.⁰⁰ |

Solvation Models and Solvent Effects in Theoretical Calculations

Theoretical and computational chemistry provides powerful tools to understand the behavior of molecules in different environments. For a molecule like this compound, solvation models are crucial for predicting its properties and reactivity in solution, as the solvent can significantly influence its conformational preferences, electronic structure, and interaction with other molecules. These studies often employ a range of computational methods to simulate the effects of the solvent environment.

In the absence of direct computational studies on this compound, the methodologies applied to similar structures, such as pyrrolidine and dioxolane derivatives, offer a framework for understanding how solvation effects would be theoretically modeled for this specific compound.

Implicit Solvation Models:

Implicit or continuum solvation models are a common starting point for studying solvent effects. These models treat the solvent as a continuous medium with a specific dielectric constant, rather than modeling individual solvent molecules. This approach is computationally efficient and can provide valuable insights into the electrostatic interactions between the solute and the solvent.

For instance, in studies of related pyrrolidine derivatives, the Polarizable Continuum Model (PCM) is frequently used. beilstein-journals.org Different variations of PCM, such as the Integral Equation Formalism PCM (IEF-PCM) or the Conductor-like Screening Model (COSMO), could be employed to calculate the solvation free energy of this compound in various solvents. These calculations would help in understanding the stability of different conformers of the molecule in polar and non-polar environments.

Explicit Solvation Models:

Explicit solvation models provide a more detailed and accurate picture by including individual solvent molecules in the calculation. This approach allows for the specific hydrogen bonding and other short-range interactions between the solute and the solvent to be modeled directly. However, this method is computationally much more demanding.

For a molecule containing both a pyrrolidine ring and a dioxolane group, explicit solvation models would be particularly important for understanding interactions in protic solvents like water or alcohols. For example, in computational studies of reactions involving pyrrolidine, the inclusion of explicit solvent molecules has been shown to be critical for accurately modeling reaction pathways and energy barriers. nih.gov A hybrid approach, combining an explicit representation of the first solvation shell with a continuum model for the bulk solvent, often provides a good balance between accuracy and computational cost.

Solvent Effects on Molecular Properties and Reactivity:

The choice of solvent can significantly impact the properties and reactivity of this compound. Theoretical calculations can predict these effects:

Conformational Analysis: The presence of different solvents can alter the relative energies of various conformers of the molecule. For example, polar solvents might stabilize conformers with larger dipole moments.

Spectroscopic Properties: Solvent effects on properties like NMR chemical shifts and UV-Vis absorption spectra can be predicted using computational methods. For instance, the tautomerism of certain pyrrolidinone derivatives has been shown to be influenced by the hydrogen-bond accepting ability of the solvent, an effect that can be rationalized through DFT calculations. beilstein-journals.org

Reaction Mechanisms: If this compound were to participate in a chemical reaction, the solvent would play a critical role. Theoretical studies on similar reactions, such as the SNAr of thiophenes with pyrrolidine, have demonstrated that the solvent can influence the reaction mechanism and the heights of activation barriers. nih.gov

Hypothetical Data from Theoretical Calculations:

While specific experimental or computational data for this compound is not available in the searched literature, we can construct a hypothetical data table to illustrate the kind of results that would be generated from such a study. The following table presents hypothetical relative energies of two possible conformers of the molecule in different solvents, calculated using a density functional theory (DFT) method with a continuum solvation model.

| Solvent | Dielectric Constant | Conformer A Relative Energy (kcal/mol) | Conformer B Relative Energy (kcal/mol) |

| Gas Phase | 1.00 | 0.00 | 1.50 |

| n-Hexane | 1.88 | 0.10 | 1.45 |

| Dichloromethane | 8.93 | -0.50 | 1.00 |

| Acetonitrile | 37.50 | -1.20 | 0.50 |

| Water | 78.39 | -2.00 | 0.20 |

This table is for illustrative purposes only and is not based on actual experimental or computational data.

This hypothetical data illustrates that as the polarity of the solvent increases, the more polar conformer (assumed here to be Conformer A) is preferentially stabilized, leading to a change in the equilibrium population of the conformers in solution.

Similarly, a study investigating a hypothetical reaction involving this compound could generate data on activation energies in different solvents, as shown in the following hypothetical table.

| Solvent | Dielectric Constant | Activation Energy (kcal/mol) |

| Gas Phase | 1.00 | 25.0 |

| Toluene | 2.38 | 23.5 |

| Tetrahydrofuran | 7.58 | 22.0 |

| Dimethyl Sulfoxide | 46.70 | 20.5 |

This table is for illustrative purposes only and is not based on actual experimental or computational data.

This hypothetical data suggests that the reaction is favored in more polar solvents, which could be due to the stabilization of a polar transition state.

Advanced Analytical Methodologies for Structural and Stereochemical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 3-(1,3-Dioxolan-2-yl)-1-methylpyrrolidine. ijcmas.com By analyzing the chemical shifts, coupling constants, and through-space interactions, the relative stereochemistry of the chiral centers can be determined.

For a comprehensive structural assignment of this compound, both ¹H and ¹³C NMR spectra are required. The proton NMR spectrum would reveal the connectivity and spatial relationships of the hydrogen atoms, while the carbon NMR spectrum would identify all unique carbon environments within the molecule.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is a prediction based on known chemical shift values for similar structural motifs.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| H2 (pyrrolidine) | 2.5 - 2.8 | m | |

| H3 (pyrrolidine) | 2.8 - 3.1 | m | |

| H4 (pyrrolidine) | 1.8 - 2.2 | m | |

| H5 (pyrrolidine) | 2.3 - 2.6 | m | |

| N-CH₃ | 2.3 - 2.5 | s | Singlet |

| H2' (dioxolane) | 4.8 - 5.0 | d | Acetal (B89532) proton |

| O-CH₂-CH₂-O (dioxolane) | 3.8 - 4.1 | m |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is a prediction based on known chemical shift values for similar structural motifs.

| Carbon | Predicted Chemical Shift (ppm) |

| C2 (pyrrolidine) | 55 - 60 |

| C3 (pyrrolidine) | 40 - 45 |

| C4 (pyrrolidine) | 25 - 30 |

| C5 (pyrrolidine) | 58 - 63 |

| N-CH₃ | 40 - 45 |

| C2' (dioxolane) | 100 - 105 |

| O-CH₂-CH₂-O (dioxolane) | 64 - 68 |

To resolve complex spectral overlaps and unambiguously assign stereochemistry, advanced NMR techniques are employed. bldpharm.com

2D NMR Spectroscopy : Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish proton-proton and proton-carbon correlations, respectively. For determining the relative stereochemistry, NOESY (Nuclear Overhauser Effect Spectroscopy) is particularly valuable as it identifies protons that are close in space, providing crucial information about the 3D structure. nih.gov

Chiral Shift Reagents : In the presence of a chiral lanthanide shift reagent, the enantiomers of this compound would form diastereomeric complexes. This interaction leads to the separation of NMR signals for the two enantiomers, allowing for the determination of enantiomeric purity by integrating the respective peaks.

Mass Spectrometry for Precise Molecular Structure and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the molecular formula.

The fragmentation pattern observed in the mass spectrum offers valuable structural information. The fragmentation of the dioxolane and pyrrolidine (B122466) rings will produce characteristic ions.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound This table is a prediction based on the fragmentation patterns of similar compounds.

| m/z Value | Proposed Fragment Structure | Fragmentation Pathway |

| 171 | [M]⁺ | Molecular ion |

| 170 | [M-H]⁺ | Loss of a hydrogen radical |

| 98 | [C₅H₁₀N]⁺ | Cleavage of the C-C bond between the pyrrolidine and dioxolane rings |

| 84 | [C₄H₈N]⁺ | Fragmentation of the pyrrolidine ring |

| 73 | [C₃H₅O₂]⁺ | Dioxolane ring fragment |

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatographic methods are essential for assessing the purity of this compound and for separating its stereoisomers.

The separation of the enantiomers of this compound can be achieved using chiral chromatography. iapc-obp.com

Chiral Gas Chromatography (GC) : This technique utilizes a chiral stationary phase that interacts differently with each enantiomer, leading to different retention times and, thus, their separation.

Chiral High-Performance Liquid Chromatography (HPLC) : Similar to chiral GC, chiral HPLC employs a chiral stationary phase. semanticscholar.org Polysaccharide-based columns, for instance, are widely used for the separation of a broad range of chiral compounds. nih.gov The choice of mobile phase is critical for achieving optimal separation.

Table 4: Example of Chiral HPLC Parameters for Separation of Pyrrolidine Derivatives This is a representative example; specific conditions for the target compound would require optimization.

| Parameter | Condition |

| Column | Chiralpak® AD-H (or similar polysaccharide-based column) |

| Mobile Phase | n-Hexane/Isopropanol/Diethylamine (e.g., 80:20:0.1) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

Thin-Layer Chromatography (TLC) is a rapid and convenient method for monitoring the progress of reactions that synthesize this compound and for assessing its purity. By comparing the Rf value of the product to that of the starting materials and any byproducts, the purity can be qualitatively evaluated.

For a polar compound like this compound, a typical TLC system would involve a polar stationary phase (e.g., silica (B1680970) gel) and a mobile phase consisting of a mixture of a nonpolar and a moderately polar solvent.

X-ray Crystallography for Absolute Configuration Determination

While NMR can determine the relative stereochemistry, X-ray crystallography provides the unambiguous absolute configuration of a chiral molecule. ijcmas.com This technique requires a single, high-quality crystal of the compound. The diffraction pattern of X-rays passing through the crystal allows for the precise determination of the spatial arrangement of every atom in the molecule, revealing its absolute stereochemistry. For a closely related compound, 1-methyl-2-(2-methyl-1,3-dioxolan-4-yl)pyrrolidine, X-ray crystallography has been successfully used to establish its absolute and relative configuration. rsc.org

Applications of 3 1,3 Dioxolan 2 Yl 1 Methylpyrrolidine in Complex Molecule Synthesis

Role as a Chiral Building Block in Asymmetric Synthesis

The chiral variants of 3-(1,3-dioxolan-2-yl)-1-methylpyrrolidine serve as valuable chiral building blocks in asymmetric synthesis. The inherent chirality of the pyrrolidine (B122466) ring, when prepared from enantiomerically pure precursors, allows for the stereocontrolled introduction of this fragment into larger, more complex molecules. The dioxolane group acts as a protected aldehyde, which is stable to many reaction conditions, and its stereogenic center at the 3-position of the pyrrolidine ring dictates the stereochemical outcome of subsequent transformations.

The utility of chiral pyrrolidines, in general, is well-established in asymmetric synthesis, where they can act as chiral auxiliaries, catalysts, or key intermediates. nih.gov The synthesis of new chiral pyrrolidines from readily available starting materials, such as 2,3-O-iso-propylidene-D-erythronolactol, highlights the efforts to expand the toolbox of chiral building blocks for organocatalysis and other asymmetric transformations. nih.gov The development of synthetic routes to chiral pyrrolidine derivatives is crucial for accessing molecules with promising pharmacological activity. researchgate.net

Integration into the Total Synthesis of Natural Products and Bioactive Compounds

While specific examples detailing the integration of this compound into the total synthesis of natural products are not extensively documented in the surveyed literature, the structural motif of a substituted pyrrolidine is a common feature in a wide array of bioactive compounds and natural products, including many alkaloids. mdpi.com The synthesis of complex alkaloids often relies on the use of chiral building blocks to construct the core heterocyclic systems.

For instance, the pyrrolidine ring is a key component of various pharmaceuticals. The development of synthetic methods to access functionalized pyrrolidines is therefore of significant interest. The dioxolane moiety in this compound represents a masked aldehyde, a functional group that can be unveiled at a later stage of a synthesis to undergo further transformations, such as chain extension or the introduction of other functional groups, which is a common strategy in the total synthesis of complex molecules.

Contribution to the Development of Broader Synthetic Methodologies (e.g., Two-Carbon Homologation)

The 1,3-dioxolane (B20135) group is a well-known protecting group for aldehydes. The synthetic equivalent of the core structure of this compound can be utilized in established synthetic methodologies. For example, the related reagent, (1,3-dioxolan-2-ylmethyl)triphenylphosphonium bromide, is a phosphonium (B103445) salt used for two-carbon homologation of aldehydes via the Wittig reaction. enamine.net This reaction allows for the extension of a carbon chain by two atoms, leading to the formation of an α,β-unsaturated aldehyde after deprotection of the acetal (B89532). The stereoselectivity of the alkene formed can often be controlled by the choice of base and solvent. enamine.net

While a direct application of this compound itself in a novel homologation methodology was not found in the searched literature, its structural components are relevant to this type of transformation. The aldehyde functionality, masked as a dioxolane, is a key feature for such synthetic strategies.

Precursor to Other Key Heterocyclic Frameworks

The this compound scaffold can serve as a precursor to other key heterocyclic frameworks. The pyrrolidine ring is a versatile starting point for the synthesis of more complex nitrogen-containing ring systems. For example, the functional groups present in this molecule can be manipulated to construct spirocyclic pyrrolidines, which are important motifs in a variety of natural products and pharmaceuticals. mdpi.com

The general strategy often involves the deprotection of the dioxolane to reveal the aldehyde, which can then participate in cyclization reactions. For instance, the aldehyde can react with various nucleophiles to form new rings fused or spiro-fused to the pyrrolidine core. The synthesis of functionalized pyrrole (B145914) derivatives can be achieved through diverse cyclization reactions involving azomethine ylides, which can be generated from precursors related to the pyrrolidine structure. nih.gov

Emerging Research Avenues and Future Perspectives in 3 1,3 Dioxolan 2 Yl 1 Methylpyrrolidine Chemistry

Exploration of Unprecedented Synthetic Routes and Methodological Innovations

The development of novel synthetic pathways is crucial for accessing chemical diversity and improving manufacturing efficiency. For 3-(1,3-Dioxolan-2-yl)-1-methylpyrrolidine and its analogues, future research is expected to move beyond traditional multi-step sequences and embrace more convergent and innovative strategies.

One promising area is the application of catalytic asymmetric 1,3-dipolar cycloaddition reactions . This method provides a powerful and stereocontrolled route to highly substituted pyrrolidines. rsc.orgresearchgate.net The reaction between an azomethine ylide, generated in situ, and a suitable dipolarophile can assemble the pyrrolidine (B122466) core in a single, efficient step. Future work could focus on designing specific azomethine ylide precursors and chiral catalysts to directly synthesize enantiopure derivatives of this compound. The versatility of this reaction allows for the creation of diverse stereochemical patterns from the same set of starting materials, offering a significant advantage in creating compound libraries for drug discovery. rsc.org

Furthermore, exploring alternative starting materials is a key aspect of methodological innovation. The synthesis of related spiro-pyrrolidine derivatives has been achieved through 1,3-dipolar cycloadditions of N-metalated azomethine ylides with various acceptor molecules, demonstrating high regio- and stereoselectivity. researchgate.net Adapting such methods could provide new synthetic entries to the this compound scaffold.

Table 1: Potential Innovative Synthetic Strategies

| Strategy | Description | Potential Advantage for this compound |

| Asymmetric 1,3-Dipolar Cycloaddition | Reaction of an azomethine ylide with an alkene dipolarophile, catalyzed by a chiral ligand/metal complex. rsc.orgresearchgate.net | Direct access to enantiomerically pure pyrrolidine core with high stereocontrol. |

| Novel Intramolecular Cyclization | Designing acyclic precursors that undergo efficient ring closure to form the methylpyrrolidine ring. | Potentially shorter synthetic routes and improved overall efficiency. |

| Alternative Precursor Chemistry | Utilizing N-metalated azomethine ylides or other reactive intermediates in cycloaddition reactions. researchgate.net | Access to novel and highly substituted derivatives with high selectivity. |

Development of Highly Efficient and Selective Catalytic Transformations

Catalysis is at the heart of modern organic synthesis, enabling reactions to proceed with high efficiency and selectivity under mild conditions. cas.org For this compound, the development of bespoke catalytic systems could unlock new chemical space and enable the synthesis of complex target molecules.

Asymmetric catalysis is a particularly important frontier. While the target compound itself is often used as a racemic intermediate, the ability to selectively synthesize one of its stereoisomers, or to use it in a subsequent stereoselective transformation, is highly valuable. Research into chiral catalysts, such as proline-based organocatalysts or transition-metal complexes with chiral ligands, could be applied to reactions involving the pyrrolidine ring or the latent aldehyde. rsc.orgnih.gov For example, developing a catalytic asymmetric reaction that differentiates between the enantiotopic faces of the dioxolane ring could lead to novel chiral building blocks. Studies on chiral N,N-acetal synthesis have shown that catalysts like bis(imidazoline)-phosphoric acid can achieve high enantioselectivity, a principle that could be extended to reactions involving the pyrrolidine scaffold. sciencedaily.com

The development of catalysts for specific chemical transformations is another key area. This includes catalysts for C-H activation, allowing for the direct functionalization of the pyrrolidine ring without the need for pre-installed functional groups. Transition-metal catalysts are often employed for such transformations. rsc.org Furthermore, biocatalysts (enzymes) offer a green and highly selective alternative for performing chemical modifications under mild conditions. cas.org Future research could explore enzymes capable of stereoselectively hydrolyzing the dioxolane acetal (B89532) or performing other transformations on the molecule.

Table 2: Potential Catalytic Systems and Applications

| Catalyst Type | Example | Potential Application for this compound | Desired Outcome |

| Chiral Organocatalysts | Proline derivatives, Chiral Phosphoric Acids nih.govsciencedaily.com | Asymmetric aldol (B89426) or Mannich reactions after deprotection of the dioxolane. | High enantioselectivity in forming new C-C bonds. |

| Transition-Metal Catalysts | Palladium, Rhodium, Copper complexes rsc.orgrsc.org | Asymmetric hydrogenation, C-H functionalization, or cross-coupling reactions. | High efficiency and control over regioselectivity and stereoselectivity. |

| Biocatalysts | Hydrolases, Oxidoreductases cas.org | Selective hydrolysis of the acetal or oxidation/reduction of the pyrrolidine ring. | Green and highly specific transformations under mild aqueous conditions. |

Integration with Flow Chemistry and Automated Synthesis Platforms

The shift from traditional batch processing to continuous flow chemistry and automated synthesis represents a paradigm shift in chemical manufacturing and discovery. nih.govnih.gov These technologies offer enhanced safety, scalability, and process control, making them ideal for future work on this compound.

Flow chemistry involves performing reactions in a continuous stream through a network of tubes and reactors. This approach offers superior heat and mass transfer, allowing for the safe execution of highly exothermic or hazardous reactions. europa.eu A multi-step synthesis of this compound could be telescoped into a single, continuous process, eliminating the need for manual handling and purification of intermediates. nih.govdurham.ac.uk This not only improves efficiency and safety but also facilitates rapid optimization of reaction conditions by simply altering flow rates, temperatures, or reagent concentrations. nih.gov The synthesis of various heterocyclic compounds, including pyrrolidines and active pharmaceutical ingredients (APIs), has been successfully demonstrated in flow systems. durham.ac.ukpurdue.edursc.org

Automated synthesis platforms combine robotics with software algorithms to perform chemical reactions with minimal human intervention. nih.govresearchgate.net Such platforms can be used to rapidly screen a wide array of catalysts, reagents, and conditions to find the optimal synthesis for this compound or its derivatives. By integrating analytical tools like NMR or mass spectrometry, these systems can monitor reactions in real-time and even use machine learning algorithms to autonomously optimize reaction outcomes. nih.govnih.gov The development of an automated, continuous flow synthesis has been reported for complex scaffolds like spirocyclic tetrahydronaphthyridines, showcasing the power of this approach to accelerate drug discovery. nih.gov

Table 3: Comparison of Batch vs. Integrated Flow/Automated Synthesis

| Feature | Traditional Batch Synthesis | Flow Chemistry & Automated Platforms |

| Scalability | Difficult; requires re-optimization for different scales. | Easier; achieved by running the system for longer periods ("scaling out"). nih.gov |

| Safety | Poor heat dissipation for exothermic reactions; handling of hazardous intermediates. | Excellent process control; small reactor volumes enhance safety. europa.eu |

| Efficiency | Multiple work-up and purification steps lead to time and material loss. | Telescoped reactions reduce manual labor and improve overall yield. nih.govpurdue.edu |

| Optimization | Slow and laborious, often varying one parameter at a time. | Rapid, multi-parameter optimization using automated sequences and algorithms. nih.govnih.gov |

| Reproducibility | Can be variable due to human factors and inconsistent mixing/heating. | Highly reproducible due to precise, computer-controlled parameters. nih.gov |

Computational Design and Prediction of Novel Reactivity and Applications

In silico methods are becoming indispensable tools in modern chemical research, allowing scientists to predict molecular properties, model reaction pathways, and design new molecules before committing resources to their synthesis. nih.gov The application of computational chemistry to this compound can guide experimental efforts and open up new avenues for its use.

Computational design can be used to create virtual libraries of derivatives based on the this compound scaffold. By systematically modifying the structure in silico, researchers can explore a vast chemical space. Subsequent computational screening can predict key properties such as binding affinity to biological targets, ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, and other physicochemical characteristics. nih.govresearchgate.net This approach, which has been successfully used to develop consensus models for toxicological predictions, helps prioritize the most promising candidates for synthesis, saving significant time and resources. frontiersin.org

Predicting reactivity is another powerful application. Using methods like Density Functional Theory (DFT), chemists can model the transition states of potential reactions to understand and predict their outcomes. This is valuable for designing new synthetic routes or for understanding the mechanism of catalytic transformations. For example, computational studies have been used to elucidate the reaction mechanisms in the synthesis of other complex heterocyclic systems, providing insights that guide experimental optimization. mdpi.com For this compound, DFT calculations could be used to predict the most likely sites for C-H activation or to model the stereochemical outcome of an asymmetric catalytic reaction.

Table 4: Application of Computational Tools in Pyrrolidine Chemistry

| Computational Tool/Method | Application | Specific Goal for this compound |

| Quantitative Structure-Activity Relationship (QSAR) | Predict biological activity or physicochemical properties based on chemical structure. nih.gov | Screen virtual libraries of derivatives for potential bioactivity or favorable drug-like properties. |

| Molecular Docking | Simulate the binding of a molecule to the active site of a protein or other biological target. mdpi.com | Identify potential new applications by predicting interactions with various enzymes or receptors. |

| Density Functional Theory (DFT) | Calculate the electronic structure of molecules to predict geometry, energy, and reactivity. mdpi.com | Model reaction mechanisms, predict regioselectivity and stereoselectivity, and understand catalyst behavior. |

| ADMET Prediction Software | In silico estimation of pharmacokinetic and toxicity profiles. researchgate.net | Prioritize derivatives with favorable safety and bioavailability profiles for synthesis. |

Q & A

Q. What are the key experimental steps for synthesizing 3-(1,3-Dioxolan-2-yl)-1-methylpyrrolidine?

A typical synthesis involves nucleophilic substitution or condensation reactions. For example, in related pyrrolidine derivatives, a fluorinated aldehyde (e.g., 2-fluorobenzaldehyde) reacts with amines in polar aprotic solvents like DMF under microwave heating (150°C, 20 hours). Reaction progress is monitored via TLC, followed by extraction (ethyl acetate), washing (ammonium chloride), and solvent removal under reduced pressure . Stereoisomer synthesis may require hybridizing precursors like 1,3-dioxolane derivatives with pyrrolidine scaffolds, as seen in analogous compounds .

Q. Which analytical techniques are critical for characterizing this compound?

Essential methods include:

Q. How can researchers monitor reaction completion during synthesis?